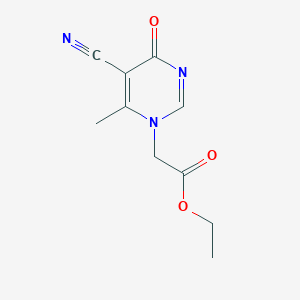![molecular formula C20H27N3O3 B5665858 2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2,7-diazaspiro[4.5]decan-6-one often involves complex reactions and transformations. For instance, Georgiadis (1986) describes the hydrogenolysis and subsequent transformations of 5,6-dihydro-5-oxo-2H-pyran derivatives, which are structurally similar to the target compound (Georgiadis, 1986). Farag, Elkholy, and Ali (2008) discuss the synthesis of 1,2-diazaspiro[4.4]nona derivatives via cycloaddition, which is relevant to the synthesis of similar diazaspiro compounds (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of spiro compounds like 2,7-diazaspiro[4.5]decan-6-one is complex and often analyzed using X-ray diffraction and other advanced techniques. For example, Trishin, Namestnikov, and Belskii (2001) determined the structure of a related compound using X-ray diffraction (Trishin, Namestnikov, & Belskii, 2001).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro compounds can be diverse. Smith et al. (2016) discuss the synthesis of diazaspiro[4.5]decane ring systems, highlighting the potential for functionalization via reductive amination and other chemistries (Smith et al., 2016). Benincori, Brenna, and Sannicolo (1991) describe rearrangements of cyclic hydrazones in polyphosphoric acid, relevant to the synthesis of related compounds (Benincori, Brenna, & Sannicolo, 1991).
Propriétés
IUPAC Name |
2-(3-methylpyridine-2-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-4-2-9-21-17(15)18(24)22-11-8-20(14-22)7-3-10-23(19(20)25)16-5-12-26-13-6-16/h2,4,9,16H,3,5-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEIPLFSGNOCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5665776.png)
![N~1~,N~1~-dimethyl-N~3~-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,3-piperidinedicarboxamide](/img/structure/B5665778.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5665784.png)
![4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5665788.png)

![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)

![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)
